Bendamustine hydrochloride Bendamustine hydrochloride Bendamustine Hydrochloride is the hydrochloride salt of bendamustine, a bifunctional mechlorethamine derivative with alkylator and antimetabolite activities. Bendamustine possesses three active moieties: an alkylating group; a benzimidazole ring, which may act as a purine analogue; and a butyric acid side chain. Although its exact mechanism of action is unknown this agent appears to act primarily as an alkylator. Bendamustine metabolites alkylate and crosslink macromolecules, resulting in DNA, RNA and protein synthesis inhibition, and, subsequently, apoptosis. Bendamustine may differ from other alkylators in that it may be more potent in activating p53-dependent stress pathways and inducing apoptosis; it may induce mitotic catastrophe; and it may activate a base excision DNA repair pathway rather than an alkyltransferase DNA repair mechanism. Accordingly, this agent may be more efficacious and less susceptible to drug resistance than other alkylators.
A nitrogen mustard compound that functions as an ALKYLATING ANTINEOPLASTIC AGENT and is used in the treatment of CHRONIC LYMPHOCYTIC LEUKEMIA and NON-HODGKIN'S LYMPHOMA.
See also: Bendamustine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 3543-75-7
VCID: VC20743904
InChI: InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H
SMILES: CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl
Molecular Formula: C16H22Cl3N3O2
Molecular Weight: 394.7 g/mol

Bendamustine hydrochloride

CAS No.: 3543-75-7

VCID: VC20743904

Molecular Formula: C16H22Cl3N3O2

Molecular Weight: 394.7 g/mol

* For research use only. Not for human or veterinary use.

Bendamustine hydrochloride - 3543-75-7

Description

Bendamustine hydrochloride is a chemotherapeutic agent primarily used in the treatment of certain types of cancer, including chronic lymphocytic leukemia and non-Hodgkin lymphoma. It is classified as an alkylating agent and has a unique mechanism of action that distinguishes it from other chemotherapy drugs. This article provides a comprehensive overview of Bendamustine hydrochloride, including its chemical properties, mechanisms of action, clinical applications, and research findings.

Mechanism of Action

Bendamustine hydrochloride exhibits its therapeutic effects through two primary mechanisms:

  • Alkylation of DNA: The compound forms covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription.

  • Inhibition of Mitotic Spindle Formation: It disrupts the mitotic spindle formation during cell division, resulting in cell cycle arrest and apoptosis in malignant cells.

These dual actions contribute to its efficacy against various hematological malignancies.

Clinical Applications

Bendamustine hydrochloride is primarily indicated for:

  • Chronic Lymphocytic Leukemia: Approved for use in patients who have received at least one prior therapy.

  • Non-Hodgkin Lymphoma: Utilized in combination with other agents for the treatment of indolent forms of this disease.

Dosage and Administration

The recommended dosage varies based on the specific condition being treated and patient factors. Typical dosing regimens include:

ConditionDosage (mg/m²)Administration Schedule
Chronic Lymphocytic Leukemia70 mg/m²Days 1 and 2 every 28 days
Non-Hodgkin Lymphoma120 mg/m²Days 1 and 15 every 28 days

Efficacy and Research Findings

Numerous studies have evaluated the efficacy of Bendamustine hydrochloride in treating hematological malignancies.

Study Overview

A pivotal study published in the Journal of Clinical Oncology assessed the efficacy of Bendamustine in combination with rituximab for patients with indolent non-Hodgkin lymphoma.

Side Effects and Safety Profile

While Bendamustine hydrochloride is effective, it is associated with several side effects, including:

  • Nausea and vomiting

  • Fatigue

  • Myelosuppression (decreased blood cell production)

  • Infections due to immunosuppression

Management of Side Effects

Management strategies include supportive care measures, such as antiemetics for nausea and monitoring blood counts to manage myelosuppression.

CAS No. 3543-75-7
Product Name Bendamustine hydrochloride
Molecular Formula C16H22Cl3N3O2
Molecular Weight 394.7 g/mol
IUPAC Name 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride
Standard InChI InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H
Standard InChIKey ZHSKUOZOLHMKEA-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl
Canonical SMILES CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl
Appearance Powder
Related CAS 16506-27-7 (Parent)
Synonyms endamustin
bendamustine
bendamustine hydrochloride
Cytostasan
Hydrochloride, Bendamustine
IMET 3393
Ribomustin
Treanda
Zimet 3393
PubChem Compound 77082
Last Modified Sep 13 2023

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